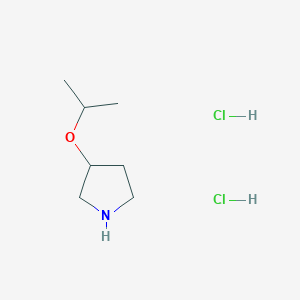

3-Isopropoxypyrrolidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17Cl2NO |

|---|---|

Molecular Weight |

202.12 g/mol |

IUPAC Name |

3-propan-2-yloxypyrrolidine;dihydrochloride |

InChI |

InChI=1S/C7H15NO.2ClH/c1-6(2)9-7-3-4-8-5-7;;/h6-8H,3-5H2,1-2H3;2*1H |

InChI Key |

XXYYKJACQGTHND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCNC1.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropoxypyrrolidine Dihydrochloride

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-isopropoxypyrrolidine (B7870608) provides a logical framework for devising its synthesis by breaking the molecule down into simpler, commercially available, or easily synthesized precursors. The primary disconnections for this target molecule involve the carbon-oxygen ether linkage and the carbon-nitrogen bonds that form the pyrrolidine (B122466) ring.

A primary retrosynthetic disconnection is the C-O bond of the isopropoxy group. This suggests a Williamson ether synthesis as a potential final step, involving an enantiopure 3-hydroxypyrrolidine precursor and an isopropylating agent like 2-bromopropane (B125204) or isopropyl tosylate. This places the synthetic challenge on the efficient, stereocontrolled synthesis of (R)- or (S)-3-hydroxypyrrolidine.

A more fundamental disconnection breaks the C-N bonds of the heterocyclic ring. This leads to acyclic precursors, which can be cyclized to form the pyrrolidine structure. For example, a 1,4-difunctionalized alkane, such as a 1-amino-4-halo-2-alkoxy compound, could undergo intramolecular cyclization. The stereocenter at C3 would need to be established prior to or during the cyclization step. This approach opens the door to various asymmetric methods for constructing the chiral backbone.

| Disconnection Strategy | Key Bond Cleaved | Precursor(s) | Synthetic Approach |

| Ether Disconnection | C3-O bond | (R)- or (S)-3-Hydroxypyrrolidine, Isopropyl halide/tosylate | Williamson Ether Synthesis |

| Ring Disconnection (C-N) | N1-C2 and N1-C5 bonds | 1,4-dihalo-2-isopropoxybutane, Ammonia/amine source | Intramolecular Cyclization |

| Ring Disconnection (C-C) | C2-C3 and C4-C5 bonds | Azomethine ylide, Alkene | 1,3-Dipolar Cycloaddition |

The final step in the synthesis, regardless of the pathway to the free base, is the formation of the dihydrochloride (B599025) salt. This is typically achieved by treating a solution of the purified 3-isopropoxypyrrolidine base with hydrochloric acid.

Stereoselective Synthesis of Enantiopure 3-Isopropoxypyrrolidines

Achieving high enantiopurity is paramount in the synthesis of chiral molecules like 3-isopropoxypyrrolidine. Several stereoselective strategies are employed to this end, leveraging either naturally occurring chiral molecules or sophisticated catalytic systems.

The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids and sugars that can be used as starting materials for complex chiral molecules. wikipedia.org For 3-isopropoxypyrrolidine, key precursors from the chiral pool include L- or D-4-hydroxyproline and L-aspartic acid.

One established route begins with trans-4-hydroxy-L-proline. google.com This precursor can undergo decarboxylation to yield (R)-3-hydroxypyrrolidine. google.com Subsequent protection of the nitrogen atom, followed by O-alkylation with an isopropylating agent and final deprotection, yields the target compound. A similar strategy can be applied starting with L-aspartic acid to produce (S)-3-aminopyrrolidine dihydrochloride, a closely related structure. researchgate.net The synthesis of pyrrolidine-containing drugs often begins with precursors like proline and 4-hydroxyproline (B1632879). mdpi.com

Table 1: Chiral Pool Precursors and Key Transformations

| Chiral Precursor | Key Intermediate | Transformation Steps |

|---|---|---|

| trans-4-Hydroxy-L-proline | (R)-3-Hydroxypyrrolidine | Decarboxylation, N-protection, O-alkylation, Deprotection |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereochemistry from achiral or racemic starting materials. This is particularly valuable when suitable chiral pool precursors are not available.

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. benthamdirect.com The pyrrolidine motif itself is a privileged structure in many organocatalysts, particularly those derived from proline. nih.gov The synthesis of highly functionalized, polysubstituted pyrrolidines can be achieved through organocatalytic conjugate additions. nih.gov For instance, the enantioselective Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can generate a key intermediate that is then cyclized and reduced to form the pyrrolidine ring. nih.gov One-pot syntheses combining several organocatalytic reactions have been developed to create complex pyrrolidine core structures from simple starting materials like glycine (B1666218) esters. acs.org

Table 2: Representative Organocatalytic Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst Example | Starting Materials | Typical Enantioselectivity |

|---|---|---|---|

| Michael Addition | Diarylprolinol silyl ether | Aldehyde, Nitroalkene | up to 85% ee nih.gov |

| [3+2] Cycloaddition | Chiral Phase Transfer Catalyst | N-(diphenylmethylene)glycine ester, α,β-enone | High acs.org |

Biocatalysis leverages enzymes to perform highly selective chemical transformations. Recent advances have led to the development of enzymatic platforms for constructing chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.govescholarship.orgacs.org Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the insertion of an alkyl nitrene into a C-H bond to form the pyrrolidine ring with excellent enantioselectivity and efficiency. nih.govnih.gov This "new-to-nature" enzymatic reaction starts from simple organic azides, providing a concise route to chiral N-heterocycles. nih.govnih.govcaltech.edu

Table 3: Engineered Enzymes for Biocatalytic Pyrrolidine Synthesis

| Enzyme Variant | Reaction Type | Substrate Type | Product Yield & Selectivity |

|---|

This biocatalytic platform offers a general and streamlined method for preparing chiral pyrrolidine building blocks under mild conditions, representing a frontier in synthetic chemistry. nih.gov

While 3-isopropoxypyrrolidine itself does not have diastereomers, the methodologies for controlling diastereoselectivity are crucial for synthesizing more complex derivatives that may contain additional stereocenters. Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule.

Multicomponent reactions are a highly efficient method for constructing complex molecules in a single step. acs.orgnih.gov For example, a Lewis acid-catalyzed reaction between an aldehyde, an amine, and a cyclopropanediester can generate highly substituted pyrrolidines with excellent diastereoselectivity, favoring a cis relationship between substituents at the C2 and C5 positions. organic-chemistry.org Similarly, intramolecular aminooxygenation of alkenes, promoted by copper(II) complexes, can yield disubstituted pyrrolidines with high diastereoselectivity. The stereochemical outcome (cis vs. trans) can often be controlled by the position of substituents on the starting alkene chain. nih.gov These methods allow for the construction of up to three contiguous asymmetric centers in a single operation, providing rapid access to complex pyrrolidine frameworks. acs.orgnih.gov

Asymmetric Catalysis in Pyrrolidine Ring Formation

Multi-Step Synthesis of the 3-Isopropoxypyrrolidine Core from Achiral Starting Materials

The synthesis of the 3-isopropoxypyrrolidine core from achiral, or non-chiral, starting materials is a critical process that avoids the complexities and costs associated with asymmetric synthesis. A common strategy involves the initial synthesis of a 3-hydroxypyrrolidine precursor, which is then functionalized.

One potential pathway begins with readily available achiral precursors to construct the five-membered nitrogen-containing heterocycle. nih.govchemrxiv.org For instance, a derivative of glutamic acid or 4-chloro-3-hydroxybutyronitrile (B93200) can serve as a starting point. The latter can be synthesized from the ring-opening of epichlorohydrin. google.com The nitrile group is then reduced, and an intramolecular cyclization (ring-closing) reaction is induced to form the 3-hydroxypyrrolidine ring.

The crucial subsequent step is an etherification reaction, specifically a Williamson ether synthesis, to introduce the isopropoxy group at the C-3 position. In this reaction, the 3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This intermediate then reacts with an isopropyl halide, like 2-bromopropane, via a nucleophilic substitution reaction (SN2) to form the desired 3-isopropoxypyrrolidine ether. The pyrrolidine nitrogen is typically protected with a suitable protecting group (e.g., Boc or Cbz) during this phase to prevent it from interfering with the etherification reaction. The protecting group is removed in a final step to yield the 3-isopropoxypyrrolidine free base.

Formation of the Dihydrochloride Salt and Related Protonation States

Once the 3-isopropoxypyrrolidine free base is synthesized and purified, it is converted into its dihydrochloride salt to improve its stability, crystallinity, and handling properties. Salt formation is a standard procedure in pharmaceutical and chemical development. nih.gov

The process is typically carried out by dissolving the free base in an anhydrous (water-free) organic solvent, such as dichloromethane, diethyl ether, or ethyl acetate. Anhydrous hydrochloric acid, either as a gas or as a solution in an anhydrous solvent (e.g., 2 M HCl in diethyl ether), is then added dropwise to the stirred solution. nih.gov The addition of HCl results in the protonation of the basic sites on the molecule. The primary site of protonation is the secondary amine of the pyrrolidine ring, which is the most basic site. The formation of a dihydrochloride salt implies the protonation of a second, less basic site. Under strongly acidic, anhydrous conditions, the oxygen atom of the isopropoxy ether group could potentially be protonated, forming an oxonium ion. The resulting salt precipitates from the solution and can be isolated through filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. nih.gov

The protonation states are thus:

First Protonation: The pyrrolidine nitrogen atom is protonated to form a pyrrolidinium (B1226570) cation (-NH2+-).

Second Protonation: The ether oxygen atom is protonated to form an oxonium cation (-O+(H)-).

Optimization of Reaction Conditions and Yield for Scalable Production

Transitioning a synthetic route from a laboratory scale to large-scale industrial production requires rigorous optimization of all reaction parameters to maximize yield, ensure product purity, maintain safety, and minimize costs.

Reagent Selection and Stoichiometry

The proper selection of reagents and their molar ratios (stoichiometry) is fundamental to optimizing the synthesis.

For the etherification step, the choice of base and the isopropyl source are key variables. A strong base is required to fully deprotonate the hydroxyl group. The choice of the leaving group on the isopropyl electrophile also affects reactivity, with the general trend being I > Br > Cl > OTs (tosylate).

Regarding salt formation, the stoichiometry of hydrochloric acid is critical. At least two molar equivalents of HCl per mole of 3-isopropoxypyrrolidine must be used to ensure the formation of the dihydrochloride salt. Using a slight excess of HCl can help drive the reaction to completion.

| Reaction Step | Reagent Class | Examples | Considerations |

|---|---|---|---|

| Etherification | Base | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | NaH is a strong, non-nucleophilic base that produces H2 gas. KOtBu is a strong, bulky base that minimizes side reactions. |

| Isopropyl Source (Electrophile) | 2-Bromopropane, 2-Iodopropane, Isopropyl tosylate | Reactivity (I > Br > OTs) must be balanced with cost and stability. A slight excess (1.1-1.2 equivalents) is often used. | |

| Salt Formation | Acid | Anhydrous HCl (gas or solution in ether/dioxane) | Must be anhydrous to prevent water-related side reactions and ensure proper salt formation. Stoichiometry should be >2.0 equivalents. |

Process Intensification Strategies

Process intensification involves developing innovative equipment and techniques to create dramatically more efficient, safer, and environmentally friendly manufacturing processes. energy.govcetjournal.it Shifting from traditional batch reactors to continuous manufacturing models is a key strategy. mdpi.com

Continuous Flow Reactors: Using continuous flow reactors or microreactors for key steps like etherification or salt formation allows for superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com The high surface-area-to-volume ratio in these systems enables highly efficient heat transfer, which is crucial for managing highly exothermic reactions and improving safety. cetjournal.it

Advanced Process Control: Implementing real-time monitoring with advanced sensors (e.g., spectroscopic probes) and automated control systems allows for precise adjustments to maintain optimal conditions, ensuring consistent product quality and maximizing throughput.

These intensification strategies lead to smaller manufacturing footprints, reduced energy consumption, minimized waste generation, and inherently safer processes, which are all critical for modern, scalable chemical production. mdpi.comescholarship.org

Mechanistic Investigations of Reactions Involving 3 Isopropoxypyrrolidine Dihydrochloride

Electron Transfer Mechanisms in Pyrrolidine (B122466) Derivatization

Electron transfer (ET) reactions are fundamental in the derivatization of pyrrolidine rings, initiating reactions by the transfer of an electron to or from the molecule. In the context of 3-isopropoxypyrrolidine (B7870608), both the pyrrolidine nitrogen and the isopropoxy group can potentially participate in electron transfer processes, which can be broadly categorized into inner-sphere and outer-sphere mechanisms. libretexts.orglibretexts.orgmgcub.ac.in

Outer-sphere electron transfer involves the transfer of an electron between the pyrrolidine derivative and another species without any change in the coordination sphere of either reactant. libretexts.orgresearchgate.net This process is influenced by the solvent environment and the reorganization energy required for the reactants to adopt a suitable geometry for electron transfer. For instance, the oxidation of the pyrrolidine nitrogen to a radical cation can occur via an outer-sphere mechanism in the presence of a suitable photoexcited catalyst. beilstein-journals.org

Inner-sphere electron transfer, on the other hand, requires the formation of a bridged complex between the pyrrolidine derivative and another reactant, often a metal ion. libretexts.orglibretexts.orgmgcub.ac.in The isopropoxy group at the 3-position, with its lone pair of electrons on the oxygen atom, could potentially act as a bridging ligand to a metal center, facilitating electron transfer. This mechanism is particularly relevant in reactions catalyzed by transition metals.

The formation of radical ions from pyrrolidine derivatives has been studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgnih.gov These studies provide insights into the distribution of spin density within the radical ion, helping to understand the subsequent reactivity. For example, in a fulleropyrrolidine radical anion, EPR spectra have shown hyperfine coupling with the pyrrolidine nitrogen, indicating a significant spin density on the nitrogen atom. acs.org

Nucleophilic Substitution Pathways on the Pyrrolidine Ring System

Nucleophilic substitution reactions at the C3 position of the pyrrolidine ring are a key method for its functionalization. The isopropoxy group can act as a leaving group, or it can influence the stereochemical outcome of a substitution reaction at another position through neighboring group participation. The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. docsity.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This leads to an inversion of stereochemistry at the reaction center. docsity.com In the case of 3-isopropoxypyrrolidine, a direct SN2 displacement of the isopropoxy group would be challenging as alkoxides are generally poor leaving groups. However, protonation of the isopropoxy oxygen under acidic conditions would convert it into a better leaving group (isopropanol).

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is favored for substrates that can form stable carbocations. The carbocation intermediate is planar, allowing the nucleophile to attack from either face, which can lead to a mixture of stereoisomers.

| Factor | SN1 | SN2 | NGP |

| Kinetics | First order | Second order | First order |

| Intermediate | Carbocation | None (transition state) | Cyclic onium ion |

| Stereochemistry | Racemization/inversion | Inversion | Retention |

| Rate Determining Step | Formation of carbocation | Nucleophilic attack | Formation of cyclic ion |

Electrophilic Attack and Functionalization of Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and is susceptible to attack by electrophiles. As 3-isopropoxypyrrolidine is a secondary amine, its nitrogen atom possesses a lone pair of electrons that can readily react with a variety of electrophiles. This is a fundamental reaction for the functionalization of the pyrrolidine ring.

The general mechanism involves the donation of the nitrogen's lone pair to an electrophile (E+), forming a new N-E bond. This results in the formation of a quaternary ammonium (B1175870) species, which may be the final product or an intermediate that undergoes further reaction.

Common Electrophilic Functionalizations:

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of N-alkylated pyrrolidinium (B1226570) salts.

Acylation: Reaction with acyl chlorides (RCOCl) or anhydrides ((RCO)2O) yields N-acylpyrrolidines. The isopropoxy group is generally stable under these conditions.

Reaction with Aldehydes and Ketones: In the presence of a reducing agent (reductive amination), 3-isopropoxypyrrolidine can react with aldehydes and ketones to form N-alkylated products.

The presence of the isopropoxy group at the 3-position can influence the reactivity of the nitrogen atom through electronic effects. The electron-donating inductive effect of the alkyl chain could slightly increase the nucleophilicity of the nitrogen.

Radical Reaction Mechanisms Pertinent to Isopropoxy or Pyrrolidine Moieties

Radical reactions offer alternative pathways for the functionalization of 3-isopropoxypyrrolidine. These reactions involve intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. Both the isopropoxy group and the pyrrolidine ring can be involved in radical processes.

Reactions Involving the Isopropoxy Moiety:

The isopropoxy group can be a source of radicals. For instance, photochemical or chemical initiation can lead to the formation of an isopropoxy radical. Alkoxy radicals are known to undergo several characteristic reactions:

β-Scission: Cleavage of a carbon-carbon bond beta to the oxygen atom. This would lead to ring opening of the pyrrolidine.

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from another molecule or intramolecularly, leading to the formation of a new radical and isopropanol (B130326).

Reactions Involving the Pyrrolidine Moiety:

The pyrrolidine ring can also undergo radical reactions. One common pathway is the formation of a nitrogen-centered radical cation through single-electron transfer (SET). beilstein-journals.org This radical cation can then undergo further reactions, such as deprotonation to form an α-amino radical, which can then be trapped by a radical acceptor.

EPR spectroscopy is a valuable tool for studying these radical intermediates, providing information about their structure and electronic properties. acs.orgmdpi.com

| Radical Type | Generation Method | Potential Subsequent Reactions |

| Isopropoxy Radical | Photolysis, Chemical Initiators | β-Scission, Hydrogen Abstraction |

| Pyrrolidine Radical Cation | Single-Electron Transfer (SET) | Deprotonation, Cycloaddition |

Rearrangement Reactions and Associated Mechanisms

While specific rearrangement reactions of 3-isopropoxypyrrolidine dihydrochloride (B599025) are not extensively documented, substituted pyrrolidines can undergo various skeletal rearrangements under certain conditions. These reactions often proceed through cationic or radical intermediates and can lead to the formation of different ring systems or constitutional isomers.

One potential rearrangement could be initiated by the formation of a carbocation at the C3 position upon departure of the isopropoxy group (as isopropanol under acidic conditions). This carbocation could then undergo a hydride shift or an alkyl shift to form a more stable carbocation, which would then be trapped by a nucleophile.

Another possibility involves ring-opening and closing reactions . For example, under acidic conditions, protonation of the isopropoxy group could be followed by a concerted ring opening initiated by the nitrogen lone pair, leading to an iminium ion intermediate. Subsequent intramolecular attack could lead to a rearranged product. Acid-catalyzed ring-opening is a known reaction for strained cyclic ethers like epoxides, and while pyrrolidines are less strained, such pathways can be envisioned under forcing conditions. libretexts.orgyoutube.comyoutube.comlibretexts.orgmasterorganicchemistry.com

Photochemical reactions can also induce rearrangements. nih.gov For instance, irradiation could lead to the formation of excited states or radical intermediates that undergo skeletal reorganization.

Role of Acid-Base Equilibria in Reaction Pathways

As a dihydrochloride salt, 3-isopropoxypyrrolidine exists in a protonated form in the solid state and in acidic solutions. The acid-base equilibria involving the pyrrolidinium ion are crucial in determining the reactivity of the molecule.

The primary equilibrium is the deprotonation of the pyrrolidinium nitrogen to form the free secondary amine:

C7H16ClNO+ + H2O ⇌ C7H15NO + H3O+ + Cl-

The position of this equilibrium, governed by the pKa of the pyrrolidinium ion and the pH of the medium, dictates the availability of the nucleophilic lone pair on the nitrogen. In strongly acidic media, the nitrogen is protonated, rendering it non-nucleophilic and preventing electrophilic attack at this position. Conversely, under basic conditions, the free amine is the dominant species, and the nitrogen is highly nucleophilic.

Hydrogen bonding plays a significant role in the properties and reactivity of pyrrolidinium salts. nih.govacs.orgrsc.orgrsc.org In the solid state and in solution, the pyrrolidinium proton can form hydrogen bonds with the chloride counter-ions and with solvent molecules. These interactions can influence the conformation of the pyrrolidine ring and the accessibility of different reactive sites. In non-polar solvents, ion pairing can also affect reactivity.

Furthermore, the isopropoxy oxygen can also be protonated under strongly acidic conditions. This would make the isopropoxy group a much better leaving group in nucleophilic substitution reactions, as discussed in section 3.2.

| Condition | Dominant Species | Reactivity of Nitrogen | Reactivity of Isopropoxy Group |

| Acidic (pH < pKa) | Pyrrolidinium ion | Non-nucleophilic | Can be protonated to become a good leaving group |

| Basic (pH > pKa) | Free amine | Nucleophilic | Poor leaving group |

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure and conformational dynamics of 3-isopropoxypyrrolidine (B7870608) dihydrochloride (B599025) in solution. Both ¹H and ¹³C NMR provide critical data regarding the connectivity, chemical environment, and stereochemistry of the molecule.

The protonation of the pyrrolidine (B122466) nitrogen to form a dihydrochloride salt significantly influences the chemical shifts of adjacent protons and carbons due to the inductive effect of the resulting ammonium (B1175870) group. In ¹H NMR, the protons on carbons alpha to the nitrogen (C2 and C5) are expected to be deshielded, appearing at a lower field (higher ppm value) compared to the neutral amine. Similarly, in ¹³C NMR, the C2 and C5 carbons will also exhibit a downfield shift. nih.govresearchgate.net

The pyrrolidine ring is not planar and typically adopts either an "envelope" or "twist" conformation, which interconvert rapidly at room temperature. frontiersin.orgnih.gov The substitution at the C3 position with a bulky isopropoxy group can influence the conformational equilibrium, potentially favoring a conformation that minimizes steric strain. Analysis of vicinal proton-proton coupling constants (³JHH) can provide insight into the dihedral angles and, consequently, the preferred ring pucker. frontiersin.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the isopropoxy group and the pyrrolidine ring. The Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, further aiding in the determination of the molecule's three-dimensional structure and preferred conformation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Isopropoxypyrrolidine Dihydrochloride

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine Ring | |||

| C2-H₂, C5-H₂ | ~3.2 - 3.6 | ~45 - 50 | Protons and carbons alpha to the protonated nitrogen (N⁺-H₂) are significantly deshielded. |

| C3-H | ~4.0 - 4.4 | ~75 - 80 | Methine proton and carbon are deshielded by the adjacent ether oxygen. |

| C4-H₂ | ~2.0 - 2.4 | ~30 - 35 | Methylene protons adjacent to the substituted carbon. |

| N⁺-H₂ | Broad, ~9.0 - 11.0 | - | Ammonium protons, often exchange-broadened. |

| Isopropoxy Group | |||

| O-CH-(CH₃)₂ | ~3.8 - 4.2 (septet) | ~68 - 72 | Methine proton deshielded by oxygen. |

| O-CH-(CH₃)₂ | ~1.1 - 1.3 (doublet) | ~20 - 25 | Diastereotopic methyl protons. |

Note: Predicted values are estimates based on data for similar structures and are dependent on solvent and concentration.

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.comnih.gov

The FT-IR and Raman spectra are expected to be dominated by several key vibrational modes. The presence of the dihydrochloride salt form introduces strong and broad absorption bands in the FT-IR spectrum corresponding to the N⁺-H₂ stretching vibrations, typically found in the 2400-2800 cm⁻¹ region. nih.gov The corresponding N⁺-H₂ bending vibrations would appear in the 1600-1500 cm⁻¹ range.

The isopropoxy group will be characterized by a strong C-O-C asymmetric stretching vibration, which for aliphatic ethers typically appears in the 1150-1070 cm⁻¹ region of the FT-IR spectrum. rockymountainlabs.comspectroscopyonline.comlibretexts.org This is often one of the most intense peaks in the fingerprint region. spectroscopyonline.com The C-H stretching vibrations of the alkyl portions of the pyrrolidine ring and the isopropoxy group will be observed in the 3000-2850 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. ljmu.ac.uk It would be effective for observing the C-C backbone vibrations of the pyrrolidine ring and the symmetric C-O-C stretch, which is often weak in the IR spectrum. spectroscopyonline.com Shifts in the positions of the N⁺-H₂ and C-O stretching bands can provide evidence of intermolecular hydrogen bonding within the crystal lattice of the solid-state material. americanpharmaceuticalreview.com

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| N⁺-H₂ Stretching | 2400 - 2800 | Strong, Broad | Weak |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| N⁺-H₂ Bending | 1500 - 1600 | Medium | Weak |

| C-O-C Asymmetric Stretching | 1070 - 1150 | Strong | Medium |

| C-N Stretching | 1100 - 1250 | Medium | Medium |

| C-C Stretching (Ring) | 800 - 1000 | Medium | Strong |

Note: These are generalized frequency ranges. Actual peak positions can be influenced by the solid-state packing and intermolecular forces.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. rdd.edu.iq It is also an invaluable tool for real-time reaction monitoring. purdue.eduwaters.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₇H₁₅NO). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula, confirming the compound's identity.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to provide structural insights. The fragmentation of 3-isopropoxypyrrolidine would likely proceed through several predictable pathways. wvu.edunih.govresearchgate.net Common fragmentation patterns for pyrrolidine derivatives include alpha-cleavage adjacent to the nitrogen atom and cleavage of bonds within the ring. Key fragmentation pathways would likely involve the loss of the isopropoxy group as a neutral molecule (isopropanol) or the loss of a propyl radical from the side chain.

For reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or ambient ionization methods can be used to track the formation of the 3-isopropoxypyrrolidine product and the disappearance of starting materials over time. waters.com By monitoring the ion chromatograms for the specific m/z values of reactants, intermediates, and the final product, reaction kinetics can be studied and conditions can be optimized to maximize yield and minimize byproduct formation. nih.gov

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of 3-Isopropoxypyrrolidine

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 130.12 | [M+H]⁺ (Protonated Molecule) | Molecular Ion |

| 86.09 | [M+H - C₃H₇]⁺ | Loss of propyl radical from the isopropoxy group. |

| 70.06 | [M+H - C₃H₈O]⁺ | Loss of neutral isopropanol (B130326). |

| 71.07 | [C₄H₉N]⁺ | Pyrrolidine ring fragment. |

Note: The m/z values are calculated for the monoisotopic masses of the protonated free base, C₇H₁₆NO⁺.

Circular Dichroism for Chiral Purity Assessment (where applicable)

The C3 carbon of 3-isopropoxypyrrolidine is a stereocenter, meaning the molecule can exist as a pair of enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org This technique is exceptionally well-suited for assessing the chiral purity and determining the enantiomeric excess (ee) of enantiomerically enriched samples. rsc.orghindsinstruments.comnih.gov

Each enantiomer of 3-isopropoxypyrrolidine will produce a CD spectrum that is a mirror image of the other. A racemic mixture (50:50 of R and S) will be CD-silent as the signals from the two enantiomers cancel each other out. For a non-racemic sample, the intensity of the CD signal (specifically, the Cotton effect) at a given wavelength is directly proportional to the concentration difference between the two enantiomers. nsf.gov

To perform a quantitative analysis, a calibration curve is typically generated by measuring the CD response of samples with known enantiomeric excesses. The CD signal of an unknown batch can then be measured under the same conditions, and its enantiomeric excess can be accurately determined by comparison to the calibration curve. nih.gov This makes CD a rapid and non-destructive method for quality control in asymmetric synthesis, complementing traditional chiral chromatography methods. hindsinstruments.com

Computational Chemistry Approaches to 3 Isopropoxypyrrolidine Dihydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For 3-Isopropoxypyrrolidine (B7870608) dihydrochloride (B599025), DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a detailed picture of its electronic landscape. Such calculations form the foundation for analyzing the molecule's reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial visualization tool derived from DFT calculations that illustrates the charge distribution on the molecular surface. It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). acs.orgnih.gov

For 3-Isopropoxypyrrolidine dihydrochloride, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the highly electronegative oxygen atom of the isopropoxy group and the two chloride ions. These sites represent the most likely areas for electrophilic attack.

Positive Potential (Blue): These electron-deficient regions would be located around the hydrogen atoms, particularly the protonated hydrogen on the pyrrolidine (B122466) nitrogen (forming an ammonium (B1175870) ion) and, to a lesser extent, the hydrogens on the carbon backbone. These sites are susceptible to nucleophilic attack.

This charge distribution is fundamental to understanding the molecule's non-covalent interactions and its reactivity in polar environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sapub.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap implies that the molecule is more reactive and can be easily polarized.

For this compound, DFT calculations would determine the specific energies of these orbitals and the resulting energy gap, providing quantitative insight into its electronic stability. researchgate.netfigshare.com

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.75 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.75 |

Evaluation of Ionization Potential and Electron Affinity

Ionization Potential (I) and Electron Affinity (A) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. researchgate.netbohrium.com Within the framework of DFT and according to Koopmans' theorem, these values can be approximated from the energies of the frontier orbitals:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These parameters are essential for calculating the global reactivity descriptors that further characterize the molecule's chemical behavior. aip.org

Global and Local Reactivity Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Softer molecules are generally more reactive. dergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). arxiv.org

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

Transition State Modeling and Reaction Pathway Prediction

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition state—the highest energy point along a reaction coordinate. researchgate.net By identifying the structure and energy of the transition state, chemists can calculate the activation energy barrier for a reaction, which determines the reaction rate. nih.govresearchgate.net

For this compound, this type of modeling could be used to predict its behavior in various chemical transformations, such as nucleophilic substitution or elimination reactions. acs.org Computational methods can map out the entire reaction pathway, identifying intermediates and transition states, thereby elucidating the step-by-step mechanism. acs.orgnih.gov This predictive capability is invaluable for designing new synthetic routes and understanding the molecule's stability and potential degradation pathways. organic-chemistry.org

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, like this compound, exist as a population of different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable (lowest energy) conformers and to map the energy landscape that connects them. researchgate.netresearchgate.net

The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms. beilstein-journals.org The specific substituents on the ring, in this case the isopropoxy group at the 3-position, significantly influence the preferred conformation due to steric and electronic effects. nih.govnih.gov

Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible bonds. nih.gov This process generates an energy landscape map, which shows the relative energies of all possible conformers and the energy barriers for interconversion between them. nih.gov Identifying the global minimum energy conformer provides the most probable structure of the molecule, which is crucial for understanding its biological activity and interactions with other molecules. nih.gov

Solvation Effects on Molecular Structure and Reactivity of this compound

The local environment created by solvent molecules can significantly influence the three-dimensional structure and, consequently, the reactivity of a solute molecule like this compound. Computational chemistry provides powerful tools to investigate these solvation effects at a molecular level. By simulating the interactions between the solute and the surrounding solvent, researchers can gain insights into how different solvents modulate the conformational landscape and chemical behavior of the compound. These investigations typically employ a range of solvation models, from computationally efficient implicit models to more detailed and computationally intensive explicit models.

Implicit Solvation Models

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. arxiv.orgacs.org This approach significantly reduces the computational cost, making it a practical choice for initial screenings and for systems where explicit solvent representation is not critical. researchgate.net Commonly used implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com

These models are particularly useful for calculating the solvation free energy, which is a key thermodynamic parameter for understanding solubility and reaction equilibria in solution. nih.gov For this compound, which is a salt, these models can predict how the charged nature of the protonated pyrrolidine ring and the chloride counter-ions interact with the bulk solvent.

For instance, Density Functional Theory (DFT) calculations combined with an implicit solvent model can be used to optimize the geometry of this compound in different solvents. The results would likely show variations in key dihedral angles and bond lengths as the polarity of the solvent changes.

Table 1: Predicted Solvation Free Energies of this compound in Various Solvents using the SMD Model.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Water | 78.39 | -85.2 |

| Methanol | 32.6 | -72.5 |

| Acetonitrile | 37.5 | -68.9 |

| Chloroform | 4.81 | -45.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvation for organic salts.

Explicit Solvation Models

In contrast to implicit models, explicit solvation models treat each solvent molecule individually. arxiv.org This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, which are often crucial for understanding the behavior of polar molecules like this compound. researchgate.net Molecular Dynamics (MD) simulations are a primary tool for employing explicit solvation. mdpi.com In a typical MD simulation, the solute is placed in a box of solvent molecules, and the trajectories of all atoms are calculated over time. nih.govnih.gov

For this compound, an MD simulation in a water box would reveal the formation of a structured hydration shell around the protonated amine group and the chloride ions. researchgate.net The simulation could quantify the number of hydrogen bonds formed, their lifetimes, and their geometric arrangements. This level of detail is essential for understanding the microscopic origins of the macroscopic properties of the solution.

Hybrid models, such as the ONIOM (Our own N-layer Integrated molecular Orbital and molecular Mechanics) method, offer a compromise by treating the solute at a high level of theory (Quantum Mechanics) and the surrounding solvent at a lower, more computationally efficient level (Molecular Mechanics). mdpi.com

Impact on Molecular Structure

Solvation can induce significant changes in the preferred conformation of flexible molecules. For the 3-isopropoxypyrrolidine ring, the puckering of the five-membered ring and the orientation of the isopropoxy group are subject to conformational changes. In a non-polar solvent, intramolecular interactions might dominate, leading to a more compact structure. Conversely, in a polar, protic solvent like water, the molecule may adopt a more extended conformation to maximize favorable interactions, such as hydrogen bonding, with the solvent molecules.

Computational studies on similar pyrrolidine derivatives have shown that the conformational stability can be highly dependent on the solvent environment. nih.gov These studies often use techniques like potential energy surface scanning in the presence of a solvent model to identify the most stable conformers.

Table 2: Predicted Population of Conformers for 3-Isopropoxypyrrolidine in Different Solvents at 298 K.

| Conformer | Gas Phase (%) | Chloroform (%) | Water (%) |

| Axial Isopropoxy | 65 | 55 | 30 |

| Equatorial Isopropoxy | 35 | 45 | 70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected influence of solvent polarity on conformational equilibrium.

Influence on Reactivity

The reactivity of this compound is intrinsically linked to its structure and the electronic properties of its functional groups. Solvation can influence reactivity in several ways:

Stabilization of Charged Species: Solvents, particularly polar ones, can stabilize charged transition states and intermediates, thereby lowering the activation energy of a reaction. For reactions involving the protonated amine of 3-isopropoxypyrrolidine, the ability of the solvent to accommodate charge is critical. aip.org

Shielding of Reactive Sites: The solvent shell can physically block or hinder the approach of a reactant to a specific site on the molecule.

Altering Acidity/Basicity: The pKa of the protonated pyrrolidine nitrogen is highly sensitive to the solvent environment. nih.gov Computational models can predict these pKa shifts, providing valuable information about the molecule's acid-base chemistry in different media.

DFT calculations can be used to model reaction pathways in the presence of a solvent model to understand how the energy profile of a reaction is altered. For example, the energy barrier for a nucleophilic attack on the carbon atom adjacent to the ether oxygen could be calculated in different solvents to assess how solvent polarity affects the reaction rate. researchgate.net

Applications of 3 Isopropoxypyrrolidine Dihydrochloride As a Versatile Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The pyrrolidine (B122466) motif, a five-membered nitrogen-containing heterocycle, is a fundamental structural unit found in a vast number of biologically active natural products and synthetic compounds. The development of methods for constructing substituted pyrrolidine derivatives is a significant goal in organic synthesis. 3-Isopropoxypyrrolidine (B7870608) dihydrochloride (B599025) offers a readily available chiral starting material for the synthesis of more complex heterocyclic systems.

One of the most powerful methods for synthesizing pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an olefin. nih.gov This reaction allows for the stereocontrolled formation of multiple new bonds and chiral centers in a single step. While this method is well-established, the use of 3-isopropoxypyrrolidine dihydrochloride and its derivatives as precursors in these reactions can lead to the formation of novel and complex heterocyclic frameworks. For instance, the pyrrolidine nitrogen can be functionalized to introduce various aromatic rings, leading to compounds that have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are involved in DNA damage repair. nih.gov

Furthermore, the pyrrolidine ring can be incorporated into larger, fused heterocyclic systems. For example, derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and shown to possess analgesic properties. nih.gov The synthesis of such complex systems often involves multi-step reaction sequences where the initial pyrrolidine scaffold is progressively elaborated. nih.govnih.gov The presence of the isopropoxy group at the 3-position of the pyrrolidine ring in this compound provides an additional point of functionality that can be modified or used to influence the stereochemical outcome of subsequent reactions.

Scaffold for the Generation of Chemical Libraries and Diversified Analogues

In modern drug discovery, the generation of chemical libraries containing a diverse range of compounds is crucial for identifying new lead structures. nih.govnih.gov The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyrrolidine ring is considered a privileged scaffold due to its frequent appearance in FDA-approved drugs. whiterose.ac.uk

This compound serves as an excellent starting point for the construction of such libraries. Its inherent chirality and functional group handles allow for the systematic introduction of diversity at various points of the molecule. rsc.orgrsc.org Through techniques like diversity-oriented synthesis, a wide array of analogues can be generated from this single precursor. nih.gov This approach enables the exploration of a broad chemical space, increasing the probability of discovering compounds with desired biological activities.

The generation of these libraries can be achieved through both solid-phase and solution-phase synthesis methodologies. By attaching the pyrrolidine scaffold to a solid support, a large number of different reagents can be applied in a combinatorial fashion, leading to a vast library of compounds. Alternatively, solution-phase synthesis can be employed to create focused libraries of analogues with specific structural modifications.

The following table provides examples of how the pyrrolidine scaffold can be diversified:

| Position of Modification | Type of Diversity Introduced | Potential Functional Groups |

| Pyrrolidine Nitrogen | Substitution with various groups | Alkyl chains, aryl groups, heterocyclic rings |

| 3-Position (Isopropoxy group) | Modification or replacement | Other alkoxy groups, esters, amides |

| Other positions on the ring | Introduction of substituents | Halogens, alkyl groups, functionalized side chains |

Precursor in Asymmetric Synthesis of Chiral Molecules

Chirality is a critical aspect of molecular recognition in biological systems. mdpi.com Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry.

This compound, being a chiral molecule itself, is a valuable precursor in asymmetric synthesis. nih.govenamine.net It can be utilized in what is known as "chiral pool synthesis," where a readily available enantiopure starting material is converted into a more complex chiral target molecule without the need for a resolution step or an asymmetric catalyst in the key bond-forming steps. nih.gov

The inherent stereochemistry of this compound can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. For example, reactions at a prochiral center in a molecule already containing the chiral pyrrolidine ring can lead to the preferential formation of one diastereomer over the other. This principle is widely used in the synthesis of complex natural products and pharmaceuticals. acs.org

Recent advances in synthetic methodology have provided numerous ways to construct chiral pyrrolidines. nih.govnih.govacs.orgrsc.orgnih.gov These methods often involve catalytic asymmetric reactions, where a small amount of a chiral catalyst is used to induce enantioselectivity. rsc.org While these methods are powerful, the use of chiral building blocks like this compound remains a straightforward and efficient strategy for accessing enantiomerically pure compounds.

Ligand Design and Synthesis for Catalytic Systems

Chiral ligands play a crucial role in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. rsc.org The pyrrolidine scaffold is a common feature in many successful chiral ligands. The conformational rigidity of the five-membered ring and the defined spatial orientation of its substituents make it an ideal framework for constructing effective ligands.

This compound can be used as a starting material for the synthesis of novel chiral ligands. The nitrogen atom of the pyrrolidine ring can serve as a coordination site for a metal, while the isopropoxy group and other substituents on the ring can be modified to fine-tune the steric and electronic properties of the ligand. These modifications can have a significant impact on the efficiency and enantioselectivity of the catalyst.

The synthesis of these ligands often involves standard organic transformations to introduce phosphine, amine, or other coordinating groups onto the pyrrolidine framework. The resulting ligands can then be complexed with various transition metals, such as iridium, rhodium, or palladium, to generate catalysts for a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions.

Derivatives and Analogs of 3 Isopropoxypyrrolidine Dihydrochloride: Synthesis and Chemical Utility

Functionalization Strategies on the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a primary site for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the compound's steric and electronic properties. Common strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: This is a fundamental transformation typically achieved through the reaction of the pyrrolidine nitrogen with an alkyl halide or sulfonate via an SN2 mechanism. acsgcipr.org The choice of solvent and base is crucial for optimizing reaction conditions, with polar aprotic solvents often being employed. acsgcipr.org Alternative, greener approaches include the direct amination of alcohols. acsgcipr.org These methods allow for the introduction of simple alkyl chains, functionalized linkers, or complex carbocyclic moieties, significantly altering the molecule's lipophilicity and basicity. nih.gov

N-Arylation: The introduction of aromatic or heteroaromatic rings on the pyrrolidine nitrogen is a key strategy for creating compounds with applications in medicinal chemistry. Traditional methods include copper-catalyzed Ullmann and Buchwald-Hartwig amination reactions, which form a C-N bond between the pyrrolidine and an aryl halide. helsinki.fi For instance, (S)-N-methylpyrrolidine-2-carboxylate, a proline derivative, has been shown to be an effective ligand in copper-catalyzed N-arylation of amides. nih.gov More recently, photocatalytic methods have emerged as a milder alternative, utilizing light to facilitate the C-N coupling, often with high yields and tolerance for various functional groups. helsinki.fi Palladium-catalyzed carboamination reactions have also been developed to synthesize N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov

N-Acylation: The reaction of the pyrrolidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. This transformation converts the basic secondary amine into a neutral amide, which can profoundly impact the molecule's biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies of pyrrolidine amide derivatives as enzyme inhibitors have shown that the nature of the acyl group is critical for potency and selectivity. rsc.org

| Functionalization Strategy | Reagents | Key Features |

| N-Alkylation | Alkyl halides, Alkyl sulfonates, Epoxides | SN2 mechanism; modifies basicity and lipophilicity. acsgcipr.org |

| N-Arylation | Aryl halides, Copper or Palladium catalysts | Forms C(sp²)-N bonds; crucial for pharmacophore development. helsinki.fi |

| N-Acylation | Acyl chlorides, Carboxylic acids + coupling agents | Forms neutral amides; alters hydrogen bonding capacity. rsc.org |

Modification of the Isopropoxy Group and its Influence on Reactivity

The 3-isopropoxy group is another key site for modification. Its manipulation typically begins with ether cleavage to unmask the corresponding 3-hydroxy group, which then serves as a handle for further functionalization.

Ether Cleavage: Ethers are generally stable but can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For a secondary ether like 3-isopropoxypyrrolidine (B7870608), the reaction likely follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the protonated ether. libretexts.orglibretexts.org This would yield 3-hydroxypyrrolidine and 2-halopropane. The resulting 3-hydroxypyrrolidine is a valuable intermediate for synthesizing a wide range of analogs.

Subsequent Functionalization: Once the 3-hydroxy derivative is obtained, it can undergo various reactions:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base can introduce new ether functionalities, allowing for systematic exploration of the influence of the alkoxy group's size and nature on reactivity and biological activity.

O-Acylation (Esterification): Reaction with acyl chlorides or carboxylic acids yields esters, introducing different electronic and steric properties at the C3 position.

Oxidation: Oxidation of the secondary alcohol to a ketone (3-pyrrolidinone) provides a precursor for reactions such as reductive amination or Grignard additions, further diversifying the available analogs.

The electronic nature of the C3 substituent significantly influences the basicity and nucleophilicity of the pyrrolidine nitrogen. nih.gov An electron-withdrawing group, such as an ester, will decrease the nitrogen's basicity, while an electron-donating ether group will increase it. This, in turn, affects the reactivity of the nitrogen in subsequent functionalization steps.

Introduction of Additional Stereocenters or Functional Groups

Creating analogs with increased structural complexity often involves the introduction of new stereocenters or functional groups onto the pyrrolidine ring. This allows for a more detailed exploration of the three-dimensional space, which is critical for optimizing interactions with biological targets. researchgate.netnih.gov

Stereoselective Synthesis: Chiral pool synthesis, starting from readily available chiral precursors like L- or D-proline and their derivatives (e.g., 4-hydroxyproline), is a common strategy. nih.gov These methods allow for the preparation of optically pure 3-hydroxypyrrolidine derivatives. google.com Diastereoselective reactions, such as 1,4-addition of organocuprates to chiral α,β-unsaturated esters, can be used to control the relative stereochemistry of new substituents. nih.gov An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) highlights the importance of stereochemical control for biological activity. nih.gov

Introduction of Functional Groups:

From Chiral Precursors: Using 4-hydroxyproline (B1632879) as a starting material introduces a hydroxyl group and two defined stereocenters. This precursor can be elaborated into a variety of functionalized analogs.

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with various dipolarophiles is a powerful method for constructing highly functionalized pyrrolidine rings in a single step. nih.gov This approach can be used to generate complex spiro-pyrrolidine derivatives, introducing multiple new stereocenters simultaneously. researchgate.net

Functionalization of Proline Analogs: Methods have been developed for the diastereospecific synthesis of functionalized (pyrrolidin-2-yl)phosphonates and other derivatives, showcasing advanced strategies for incorporating diverse functionalities. researchgate.net

Ring Expansion or Contraction of the Pyrrolidine Core

Altering the size of the heterocyclic core from a five-membered pyrrolidine to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) can have a profound impact on the molecule's conformational preferences and biological properties.

Ring Expansion:

From Proline Derivatives: Proline derivatives can undergo regioisomeric ring expansion reactions to yield piperidine structures, such as 5-hydroxypipecolic acid. organic-chemistry.org This transformation changes the ring's pucker and the spatial orientation of its substituents.

Azetidine Isomerization: 2-(Iodomethyl)azetidines, formed from the iodocyclisation of homoallylamines, can undergo thermal isomerisation to form 3-iodopyrrolidines, effectively expanding the four-membered ring to a five-membered one. rsc.org

Ring Contraction:

From Pyridines: A photo-promoted reaction of pyridines with silylborane can lead to a ring contraction, affording pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This method provides a novel entry into functionalized pyrrolidines from larger aromatic heterocycles.

From Piperidines: N-substituted piperidines can undergo cascade reactions involving ring contraction and deformylative functionalization to selectively yield pyrrolidin-2-ones. researchgate.net

Pyrrolidine to Azetidine: While less common, pathways exist for the ring contraction of pyrrolidines. For example, specific reaction sequences can convert substituted pyrrolidines into functionalized azetidines, which are valuable building blocks in their own right. scitechnol.com

| Transformation | Starting Material | Product | Key Strategy |

| Ring Expansion | Proline Derivative | Piperidine Derivative | Regioisomeric rearrangement organic-chemistry.org |

| Ring Expansion | Azetidine Derivative | Pyrrolidine Derivative | Thermal isomerisation rsc.org |

| Ring Contraction | Pyridine | Pyrrolidine Derivative | Photo-promoted reaction with silylborane nih.gov |

| Ring Contraction | Piperidine Derivative | Pyrrolidin-2-one | Cascade reaction/rearrangement researchgate.net |

Investigation of Structure-Reactivity Relationships within Analog Series

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications influence the chemical or biological properties of a molecule. youtube.com For pyrrolidine derivatives, SAR studies often focus on how changes to the N-substituent, the C3/C4 substituents, and the stereochemistry affect a desired outcome, such as binding affinity to a biological target or catalytic activity. nih.govnih.gov

Influence of N-Substituents: The group attached to the pyrrolidine nitrogen can drastically alter activity. In a series of melanocortin-3 receptor (MC3R) ligands, modifications to the N-substituent were key to identifying the common agonist pharmacophore. nih.gov The size, aromaticity, and hydrogen-bonding capacity of this substituent dictate its interaction with target proteins.

Role of Stereochemistry: The spatial arrangement of substituents is often a deciding factor in biological activity. nih.gov The cis or trans orientation of substituents on the pyrrolidine ring can lead to vastly different biological profiles due to specific binding requirements of enantioselective proteins. researchgate.net For example, the stereochemistry of proline analogs has a known effect on peptide conformation, with different ring puckers (endo vs. exo) stabilizing different secondary structures. nih.gov In the development of lipopeptide antibiotics, the synthesis of various N-terminal lipid analogs was crucial for optimizing antimicrobial activity. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes and Methodologies

The pursuit of environmentally benign chemical processes is a critical goal in modern chemistry. For 3-Isopropoxypyrrolidine (B7870608) dihydrochloride (B599025), future research will likely focus on developing "green" synthetic routes that minimize waste and avoid hazardous reagents. nih.gov Conventional methods for synthesizing pyrrolidine (B122466) derivatives can involve multi-step processes with significant environmental footprints.

Chemo- and Regioselective Functionalization of 3-Isopropoxypyrrolidine Dihydrochloride

The ability to selectively modify specific positions on the pyrrolidine ring is crucial for creating new analogues with tailored properties. Future research will undoubtedly delve into the chemo- and regioselective functionalization of the this compound scaffold. The pyrrolidine ring, while seemingly simple, offers multiple sites for chemical modification.

Advanced synthetic strategies such as C-H activation could enable the direct introduction of functional groups at specific carbon atoms of the pyrrolidine ring, bypassing the need for pre-functionalized starting materials. Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides represent a powerful method for constructing highly substituted pyrrolidine rings in a controlled manner. nih.gov These reactions can establish multiple stereocenters in a single step, providing rapid access to complex molecular architectures. nih.gov Research into controlling the regioselectivity of such reactions, perhaps through the choice of catalyst or directing groups, will be a key area of investigation. mdpi.comresearchgate.net

Integration into Flow Chemistry Systems for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and greater scalability. africacommons.netnih.gov The integration of the synthesis and functionalization of this compound into flow chemistry systems is a promising avenue for future research.

A modular flow reactor setup could allow for a multi-step synthesis sequence to be performed continuously, minimizing manual handling and isolation of intermediates. cam.ac.uk This approach is particularly valuable for reactions involving hazardous reagents or unstable intermediates, as these can be generated and consumed in situ within the controlled environment of the reactor. nih.govresearchgate.net The use of immobilized reagents and scavengers within the flow system can also streamline purification, leading to a more efficient and automated process for producing the target compound and its derivatives. africacommons.net

Exploration of Novel Catalytic Transformations Involving the Compound

The pyrrolidine scaffold is a "privileged" structure in catalysis, forming the core of many successful organocatalysts and ligands for transition metal catalysis. nih.govresearchgate.net A significant future research direction will be to explore the potential of this compound as a precursor for new catalytic systems.

By modifying the structure, particularly at the nitrogen atom, novel chiral organocatalysts could be developed. benthamdirect.com These catalysts could be applied to a wide range of asymmetric transformations, leveraging the inherent chirality of the pyrrolidine ring to induce enantioselectivity. researchgate.net For instance, derivatives could be designed to act as catalysts in Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. nih.gov Additionally, the compound could serve as a scaffold for synthesizing new chiral ligands for metal complexes used in asymmetric hydrogenation, C-C bond formation, or amination reactions. acs.org

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules. Advanced computational modeling will be instrumental in guiding the future development of this compound chemistry.

Q & A

Q. What are the recommended safety protocols for handling 3-Isopropoxypyrrolidine dihydrochloride in laboratory settings?

- Methodological Answer: Researchers must adhere to strict safety guidelines:

- Wear PPE (gloves, lab coat, goggles, and mask) to avoid skin/eye contact or inhalation .

- Conduct experiments in a fume hood or glovebox if volatile byproducts or toxic vapors are anticipated .

- Store the compound in a cool, dry, ventilated area, segregated from incompatible substances. Refer to Safety Data Sheets (SDS) for specific storage conditions .

- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- Spectroscopic Analysis: NMR (e.g., H, C) to verify the pyrrolidine backbone and isopropoxy substituents. FT-IR can confirm functional groups like C-O-C .

- Chloride Ion Test: Perform a silver nitrate test or potentiometric titration to validate the dihydrochloride salt form .

- Elemental Analysis: Compare experimental C, H, N, and Cl percentages with theoretical values .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer:

- Polar aprotic solvents (e.g., ethanol, methanol) are preferred due to the compound’s ionic nature.

- Conduct solubility tests at varying temperatures to optimize crystal yield and purity.

- Monitor pH during recrystallization to avoid decomposition; dihydrochloride salts may hydrolyze under extreme acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound derivatives?

- Methodological Answer:

- Contextual Analysis: Review experimental conditions (e.g., temperature, pH, solvent purity) across studies. For example, solubility in aqueous buffers may vary with ionic strength .

- Advanced Characterization: Use dynamic light scattering (DLS) or HPLC to assess aggregation states or impurities affecting solubility .

- Theoretical Modeling: Apply COSMO-RS or Hansen solubility parameters to predict solvent compatibility and reconcile discrepancies .

Q. What methodological considerations are critical when designing experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer:

- Controlled Degradation Studies: Incubate the compound in buffers across a pH range (1–12) and monitor degradation via LC-MS or H NMR .

- Kinetic Analysis: Calculate rate constants for hydrolysis or oxidation pathways. For example, the pyrrolidine ring may undergo ring-opening under strongly acidic conditions .

- Temperature Dependence: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How should researchers address discrepancies in reported pharmacological activities of pyrrolidine dihydrochloride derivatives?

- Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, receptor subtypes, dosage) across studies. Variability in IC values may arise from differences in target specificity .

- Structural-Activity Relationship (SAR) Reassessment: Use computational tools (e.g., molecular docking) to evaluate how substituents like the isopropoxy group influence binding affinity .

- Reproducibility Testing: Replicate key studies with standardized protocols to isolate experimental variables .

Q. What advanced separation techniques are optimal for purifying this compound from reaction byproducts?

- Methodological Answer:

- Chromatographic Methods:

Data Contradiction Analysis

Q. How can conflicting data on the hygroscopicity of 3-Isopropoxypyrloridine dihydrochloride be resolved?

- Methodological Answer:

- Environmental Control: Conduct experiments under controlled humidity (using desiccators or humidity chambers) to isolate moisture absorption effects .

- Gravimetric Analysis: Measure mass changes over time under varying humidity levels.

- X-ray Powder Diffraction (XRPD): Compare crystallinity before and after exposure to moisture; hygroscopicity may correlate with amorphous content .

Theoretical and Framework Integration

Q. How should researchers link studies on this compound to broader pharmacological or chemical theories?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.